

initial investigations into small molecule inhibitors of Keap1-Nrf2

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An In-depth Technical Guide to the Initial Investigations of Small Molecule Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational investigations into small molecule inhibitors targeting the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). It covers the core signaling pathway, strategies for inhibition, key experimental methodologies, and quantitative data on early-stage inhibitors.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

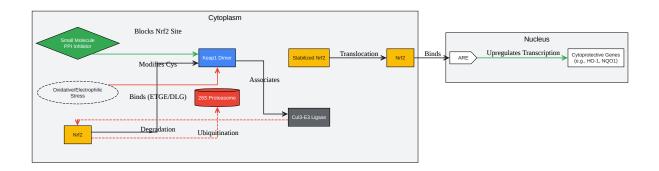
The Keap1-Nrf2 pathway is a critical signaling cascade that governs the cellular response to oxidative and electrophilic stress.[1][2][3] The transcription factor Nrf2 is the master regulator, orchestrating the expression of a suite of cytoprotective genes that contain an Antioxidant Response Element (ARE) in their promoters.[4][5] Its activity is tightly controlled by Keap1, a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[3][6]

Mechanism of Regulation:



- Under Basal (Unstressed) Conditions: Keap1, which exists as a dimer, binds to Nrf2 through
 two key motifs in Nrf2's Neh2 domain: a high-affinity ETGE motif and a lower-affinity DLG
 motif.[1][7] This interaction facilitates the polyubiquitination of Nrf2, targeting it for continuous
 degradation by the 26S proteasome.[3][8] This keeps the cellular level of Nrf2 low.
- Under Stress Conditions: In the presence of oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified.[1][3][9] This modification induces a conformational change in Keap1, disrupting its ability to act as an E3 ligase adaptor.[9][10] As a result, Nrf2 is no longer ubiquitinated and degraded. The stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus, where it binds to the ARE and drives the transcription of antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][9]

Disrupting the Keap1-Nrf2 interaction with small molecules has emerged as a promising therapeutic strategy for diseases involving oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.[11][12][13]



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Figure 1. The Keap1-Nrf2 signaling pathway under basal and stress/inhibited conditions.

Small Molecule Inhibitors: A Focus on Direct, Non-Covalent Binders

Nrf2 activators can be broadly classified into two categories:

- Indirect Inhibitors (Electrophiles): These compounds, such as sulforaphane and bardoxolone
 methyl, act by covalently modifying the reactive cysteine sensors on Keap1.[5][11] While
 effective, their electrophilic nature can lead to off-target reactions with other cellular proteins,
 raising potential toxicity concerns.[11]
- Direct PPI Inhibitors: These are non-covalent small molecules designed to fit into the specific
 pocket on the Keap1 Kelch domain where Nrf2 binds.[5][11] This approach offers the
 potential for greater selectivity and a better safety profile, making it an attractive strategy for
 drug development.[5] This guide focuses on the initial discovery efforts for these direct
 inhibitors.

Quantitative Data on Early-Stage Keap1-Nrf2 PPI Inhibitors

The discovery of direct Keap1-Nrf2 inhibitors has been advanced through various screening and optimization campaigns. The following table summarizes quantitative data for several representative small molecules from initial investigations.



Compound ID / Name	Chemical Class	Assay Type	Binding Affinity (IC50/Kı/Ke)	Cellular Activity (EC50)	Reference(s
ML334 (LH601A)	3- indolylmethan amine	FP	IC50: 1.3 μM	ARE- Luciferase: ~5-10 μM	[14]
Compound 2	Di-substituted Acrylonitrile	FP	EC50: 28.6 nM; Ke: 3.59 nM	ARE- Luciferase: Dose- dependent activation	[12]
RA839	Bis- sulfonamide	FP	IC50: 140 nM	ARE- Luciferase: ~1 μΜ	[15]
Compound 11	Naphthalene derivative	FP	IC50: 0.8 μM	ARE- Luciferase: Active at 20 μΜ	[5]
Fragment Hit (Fluorenone)	Fluorenone	FP / SPR / TSA	K _i : 280 nM (optimized)	N/A	[16]
Zafirlukast	FDA- approved drug	ELISA	IC50: 5.87 μM	Nrf2 activation in neuroblasts	[17]
Dutasteride	FDA- approved drug	ELISA	IC50: 2.81 μM	Nrf2 activation in neuroblasts	[17]
Ketoconazole	FDA- approved drug	ELISA	IC50: 1.67 μM	Nrf2 activation in neuroblasts	[17]

• FP: Fluorescence Polarization; SPR: Surface Plasmon Resonance; TSA: Thermal Shift Assay; ELISA: Enzyme-Linked Immunosorbent Assay; IC₅₀: Half maximal inhibitory

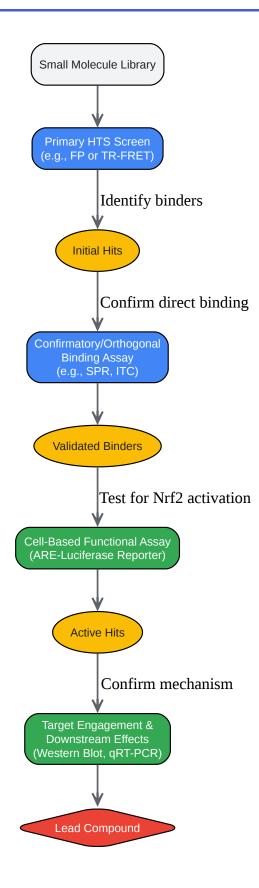


concentration; K_i : Inhibition constant; K_e : Dissociation constant; EC_{50} : Half maximal effective concentration; N/A: Not Available.

Experimental Protocols for Inhibitor Discovery and Characterization

A multi-assay approach is crucial for identifying and validating true inhibitors of the Keap1-Nrf2 PPI. The process typically begins with a high-throughput in vitro screen to identify binding, followed by cell-based assays to confirm functional activity.





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Figure 2. A typical experimental workflow for the discovery of Keap1-Nrf2 PPI inhibitors.



Fluorescence Polarization (FP) Competition Assay

This is a widely used high-throughput screening method to identify compounds that disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2-derived peptide. [11][14][18]

- Principle: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling slows dramatically, leading to high polarization.[9][17] An inhibitor that displaces the peptide from Keap1 will cause a decrease in polarization.[17]
- Detailed Protocol:
 - Reagent Preparation:
 - Assay Buffer: Prepare a suitable buffer, commonly HEPES-based (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4).[19]
 - Keap1 Protein: Dilute purified recombinant Keap1 Kelch domain protein in assay buffer to a final concentration that gives a significant polarization signal when mixed with the probe (e.g., 12-100 nM).[18][20]
 - Fluorescent Probe: Use a fluorescein (FITC)-labeled Nrf2 peptide (e.g., a 9-mer or 16-mer containing the ETGE motif) diluted in assay buffer to a low nanomolar concentration (e.g., 4-10 nM).[18][20] Protect from light.[4]
 - Test Compounds: Prepare serial dilutions of test compounds in assay buffer or DMSO.

 The final DMSO concentration in the assay should not exceed 1-2%.[18][21]
 - Assay Plate Setup (384-well format):
 - Use black, non-binding surface microplates.[20]
 - Test Wells: Add test compound solution.
 - Positive Control (No Inhibition): Add Keap1 protein, fluorescent probe, and vehicle (DMSO). This represents the maximum polarization signal (Pmax).[20]



- Negative Control (No Binding): Add fluorescent probe and vehicle only (no Keap1). This represents the minimum polarization signal (Pmin).[20]
- Blank: Add assay buffer only.
- Assay Procedure:
 - To each well (except blank), add the fluorescent probe.
 - Add the test compound or vehicle.
 - Initiate the reaction by adding the Keap1 protein solution to the appropriate wells.
 - The typical final volume per well is 20-40 μL.[20]
- Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light, to allow the binding to reach equilibrium.[18][20]
- Measurement: Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).[20]
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another homogeneous, proximity-based assay suitable for HTS that offers high sensitivity and is less prone to interference from fluorescent compounds.[9][22]

Principle: This assay uses a pair of fluorophores, a long-lifetime donor (e.g., Terbium-cryptate) and an acceptor (e.g., fluorescein or d2). The Keap1 protein is labeled with the donor (often via an anti-His antibody) and an Nrf2 peptide is labeled with the acceptor.[22] When in close proximity due to binding, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.[9]



• Detailed Protocol:

- Reagent Preparation:
 - Assay Buffer: Similar to the FP assay (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, 0.5 mM EDTA, pH 7.4).[19]
 - Donor-labeled Keap1: Use His-tagged Keap1 Kelch domain protein (e.g., 5 nM) mixed with a Terbium (Tb)-labeled anti-His antibody (e.g., 0.5 nM) as the donor.[19]
 - Acceptor-labeled Peptide: Use a FITC-labeled Nrf2 peptide (e.g., 25 nM) as the acceptor.[19]
 - Test Compounds: Prepare serial dilutions as for the FP assay.
- Assay Plate Setup (384-well format):
 - Use low-volume, black microplates.
 - Set up wells for test compounds, a positive control (no inhibitor), and a negative control (no Keap1 or no donor).
- Assay Procedure:
 - Add test compounds or vehicle to the wells.
 - Add the acceptor-labeled Nrf2 peptide.
 - Add the pre-mixed donor-labeled Keap1 complex to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 1-5 hours, protected from light. The TR-FRET signal is often very stable.[22]
- Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., ~520 nm for the acceptor and ~495 nm for the donor).[19]
- Data Analysis: Calculate the ratio of the acceptor to donor emission signals. A decrease in this ratio indicates inhibition. Determine IC₅₀ values from dose-response curves.



ARE-Luciferase Reporter Gene Assay

This cell-based assay is a critical step to confirm that a compound not only binds to Keap1 but also activates the Nrf2 pathway in a cellular context, leading to downstream gene transcription. [12][23]

- Principle: A cell line (e.g., human hepatoma HepG2) is stably transfected with a plasmid containing the firefly luciferase reporter gene under the control of a promoter with multiple ARE sequences.[20][23] Activation of Nrf2 by an inhibitor leads to its binding to the AREs and subsequent expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the Nrf2 transcriptional activity.[24]
- Detailed Protocol:
 - Cell Culture and Plating:
 - Culture ARE-luciferase reporter cells (e.g., HepG2-ARE-C8) in appropriate media (e.g., MEM with 10% FBS, penicillin/streptomycin).[20][25]
 - Seed the cells into white, clear-bottom 96-well plates at a density of ~4 x 10⁴ cells/well and allow them to attach overnight.[20]
 - Compound Treatment:
 - Prepare serial dilutions of test compounds in culture medium. Include a known Nrf2 activator (e.g., tBHQ or sulforaphane) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.[20][25]
 - Remove the old medium from the cells and replace it with the medium containing the test compounds or controls.
 - Incubation: Incubate the cells for 12-24 hours at 37°C in a CO₂ incubator. [20][25]
 - Cell Lysis:
 - Remove the treatment medium and wash the cells once with cold PBS.[20]



- Add a passive lysis buffer to each well and incubate for ~15 minutes at room temperature with gentle rocking to ensure complete lysis.
- Luciferase Assay:
 - Transfer a portion of the cell lysate from each well to a white, opaque 96-well plate.
 - Use a luminometer with an automatic injector to add the luciferase assay reagent (containing luciferin substrate) to each well.
 - Measure the resulting luminescence immediately. The light signal is typically integrated over 1-10 seconds.
- Data Analysis:
 - Normalize the raw luminescence units (RLU) of treated wells to the RLU of the vehicle control wells.
 - Express the results as "fold induction" over the control. Plot fold induction against compound concentration to determine the EC₅₀ value.

Conclusion and Future Directions

The initial investigations into small molecule inhibitors of the Keap1-Nrf2 PPI have successfully validated this interaction as a druggable target. High-throughput screening methods like FP and TR-FRET have been instrumental in identifying novel, non-covalent chemical scaffolds.[11][14] These early hits, while varied in potency, demonstrated the feasibility of directly and selectively activating the Nrf2 pathway, moving beyond the limitations of electrophilic modulators.

The primary challenges that remain are translating potent in vitro binding and cellular activity into in vivo efficacy. Future efforts in this field will continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, such as cell permeability, metabolic stability, and oral bioavailability, to unlock their full therapeutic potential across a wide range of oxidative stress-mediated diseases.



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